1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone
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Overview
Description
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone is a chemical compound characterized by the presence of an oxirane ring and a fluorophenyl group
Preparation Methods
The synthesis of 1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone typically involves the reaction of a fluorophenyl derivative with an epoxide precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxirane ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone can be compared with other similar compounds, such as:
1-[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl-1,2,4-triazole: A compound with similar structural features but different substituents, leading to distinct chemical and biological properties.
1-[(2S,3S)-1-(4-fluorobenzyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl]-2-(4-morpholinyl)ethanone: Another structurally related compound with unique applications and reactivity.
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H9FO2/c1-6(12)9-10(13-9)7-2-4-8(11)5-3-7/h2-5,9-10H,1H3/t9-,10+/m1/s1 |
InChI Key |
DOMIWCJLYGMIMX-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@@H](O1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)C1C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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